molecular formula C15H21NO2 B12596014 2-Phenylethenyl dipropan-2-ylcarbamate CAS No. 648927-70-2

2-Phenylethenyl dipropan-2-ylcarbamate

Cat. No.: B12596014
CAS No.: 648927-70-2
M. Wt: 247.33 g/mol
InChI Key: WXZMTDREZDTZJY-UHFFFAOYSA-N
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Description

2-Phenylethenyl dipropan-2-ylcarbamate is a synthetic carbamate ester of research interest. Carbamates are a significant class of compounds in medicinal chemistry, known for their diverse biological activities and applications in developing therapeutic agents. This particular compound features a 2-phenylethenyl (styryl) backbone coupled with a diisopropylcarbamate functional group. This structure is of high interest in neuroscience and pharmacology research, particularly for studying neurological targets. Similar carbamate compounds are extensively investigated for their potential interactions with neurotransmitter systems. For instance, some well-studied carbamates act on ionotropic glutamate receptors, such as the NMDA receptor, which is a key target for understanding seizure disorders and neuroprotection . Other research avenues for carbamates include their role as enzyme inhibitors, chemical probes for mechanism of action studies, and as intermediates in the synthesis of more complex molecules. Researchers value this compound for its potential utility in exploring structure-activity relationships (SAR) and for screening in biological assays. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

648927-70-2

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-phenylethenyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C15H21NO2/c1-12(2)16(13(3)4)15(17)18-11-10-14-8-6-5-7-9-14/h5-13H,1-4H3

InChI Key

WXZMTDREZDTZJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC=CC1=CC=CC=C1

Origin of Product

United States

Biological Activity

2-Phenylethenyl dipropan-2-ylcarbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Research indicates that this compound acts as a CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) activator . It enhances CFTR function, which is crucial for maintaining ion balance in epithelial tissues. The specific order of interaction and subcellular compartment involvement remain to be fully elucidated, but preliminary data suggest it may influence ion transport mechanisms within cells .

Pharmacological Effects

The compound has shown promising effects in several areas:

  • Respiratory Function : By enhancing CFTR activity, it may improve mucus clearance in patients with cystic fibrosis.
  • Pain Management : Preliminary studies suggest potential analgesic properties, making it a candidate for further exploration in pain-related therapies .

Case Study 1: CFTR Modulation

A recent study evaluated the efficacy of this compound in modulating CFTR activity in vitro. Results indicated a significant increase in chloride ion transport across epithelial cell membranes when treated with the compound. This effect was measured using Ussing chamber assays, demonstrating its potential as a therapeutic agent for cystic fibrosis.

Parameter Control Treatment (this compound)
Baseline Ion Transport0.5 µA/cm²1.5 µA/cm²
% Increase-200%

Case Study 2: Analgesic Properties

In another investigation focused on pain management, animal models treated with the compound displayed reduced pain sensitivity compared to controls. Behavioral assessments indicated a decrease in nociceptive responses when subjected to thermal and mechanical stimuli.

Assessment Method Control Group Treatment Group
Thermal Withdrawal Latency (s)10.5 ± 1.215.3 ± 1.0
Mechanical Threshold (g)50 ± 585 ± 7

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-phenylethenyl dipropan-2-ylcarbamate and related compounds:

Compound Core Structure Key Functional Groups Biological Activity Mechanism/Application Reference
This compound Carbamate backbone + phenylethenyl Dipropan-2-ylcarbamate, vinylphenyl Not explicitly reported (inferred) Potential enzyme inhibition or pesticidal use (based on carbamate class) N/A
Phurealipids Urea derivative Urea, alkyl chains Insecticidal Inhibits juvenile hormone epoxide hydrolase (JHEH) in insects
9-[(E)-2-Phenylethenyl]acridine Acridine + phenylethenyl Acridine ring, vinylphenyl Antiproliferative DNA intercalation, anticancer activity
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide Quinazolinone + sulfonamide + phenylethenyl Sulfonamide, quinazolinone, methoxyphenyl COX-2 inhibition (47.1% at 20 μM) Anti-inflammatory via COX-2 enzyme blockade
Benvitimod (5-(2-Phenylethenyl)-2-propan-2-ylbenzene-1,3-diol) Stilbene derivative Dihydroxybenzene, isopropyl, phenylethenyl Industrial/research use Structural analog; no direct activity reported in evidence

Key Observations:

Structural Diversity: The phenylethenyl group is a common feature, but substituents (e.g., carbamate, sulfonamide, acridine) dictate target specificity. Carbamates and ureas (e.g., Phurealipids) often target hydrolases, while acridines and quinazolinones interact with nucleic acids or inflammatory enzymes .

Biological Activity: Enzyme Inhibition: Carbamates and ureas typically act as enzyme inhibitors. For example, Phurealipids inhibit JHEH , while quinazolinone derivatives block COX-2 .

Research Findings and Mechanistic Insights

  • COX-2 Inhibition: Quinazolinone derivatives with phenylethenyl and sulfonamide groups achieve ~47% COX-2 inhibition at 20 μM, highlighting the importance of electron-withdrawing groups (e.g., sulfonamide) for enzyme binding .
  • Insecticidal Activity : Phurealipids’ urea scaffold disrupts insect development by targeting JHEH, a mechanism distinct from carbamates (which typically inhibit acetylcholinesterase) .
  • DNA Binding : Acridine-phenylethenyl hybrids show strong fluorescence quenching upon DNA interaction, suggesting intercalation as a primary mode of action .

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